molecular formula C11H15NO2Si B12946161 5-((Trimethylsilyl)oxy)-1H-indol-6-ol

5-((Trimethylsilyl)oxy)-1H-indol-6-ol

Cat. No.: B12946161
M. Wt: 221.33 g/mol
InChI Key: KPSLSDIFVBYAEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Trimethylsilyl)oxy)-1H-indol-6-ol is an indole derivative featuring a hydroxyl group at the 6-position and a trimethylsilyl (TMS)-protected oxy group at the 5-position. The TMS group enhances lipophilicity and stability, particularly under basic conditions, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Key structural attributes:

  • Hydroxyl group (position 6): Facilitates hydrogen bonding and polar interactions, influencing solubility in polar solvents.
  • Trimethylsilyloxy group (position 5): Increases steric bulk and hydrophobicity, modifying reactivity and bioavailability.

Properties

Molecular Formula

C11H15NO2Si

Molecular Weight

221.33 g/mol

IUPAC Name

5-trimethylsilyloxy-1H-indol-6-ol

InChI

InChI=1S/C11H15NO2Si/c1-15(2,3)14-11-6-8-4-5-12-9(8)7-10(11)13/h4-7,12-13H,1-3H3

InChI Key

KPSLSDIFVBYAEY-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC1=C(C=C2C(=C1)C=CN2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Trimethylsilyl)oxy)-1H-indol-6-ol typically involves the introduction of the trimethylsilyl group to the indole structure. One common method is the reaction of 6-hydroxyindole with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-((Trimethylsilyl)oxy)-1H-indol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce dihydroindole derivatives. Substitution reactions can lead to a variety of functionalized indole compounds .

Scientific Research Applications

5-((Trimethylsilyl)oxy)-1H-indol-6-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((Trimethylsilyl)oxy)-1H-indol-6-ol involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and solubility, making it more amenable to chemical reactions. In biological systems, the compound may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-((Trimethylsilyl)oxy)-1H-indol-6-ol with structurally related indole derivatives:

Compound Name Substituents (Position) Molecular Formula Key Properties Applications/Notes
This compound -OTMS (5), -OH (6) C11H17NO2Si Lipophilic; stable in basic conditions; NMR: TMS protons at δ 0.30 (s, 9H) Intermediate for drug synthesis
5-Methyl-1H-indol-6-ol (CAS 1167056-18-9) -CH3 (5), -OH (6) C9H9NO Solid at RT; soluble in polar solvents; IR: NH/OH bands ~3454 cm⁻¹ Pharmaceutical research
6-Methoxy-1H-indol-5-ol (CAS 2380-83-8) -OCH3 (6), -OH (5) C9H9NO2 Moderate polarity; acid-labile methoxy group; InChIKey: WZARGPVIAOAKMH Antioxidant studies
3-Methyl-1H-indol-5-ol (CAS 1125-40-2) -CH3 (3), -OH (5) C8H7NO Key building block for dyes/pharmaceuticals; prone to oxidation Dye synthesis
1H-Indol-5-ol -OH (5) C8H7NO Polar solubility; oxidation-sensitive; SMILES: c1cc2c(cc[nH]2)cc1O Parent compound for derivatization

Structural and Reactivity Comparisons

Substituent Effects on Solubility :

  • The TMS group in this compound reduces water solubility compared to hydroxylated analogs like 1H-indol-5-ol or 5-Methyl-1H-indol-6-ol . This lipophilicity enhances membrane permeability but complicates aqueous-phase reactions.
  • Methoxy groups (e.g., 6-Methoxy-1H-indol-5-ol) balance polarity and stability, offering moderate solubility in organic solvents .

Reactivity and Stability :

  • TMS Protection : The TMS group shields the hydroxyl at position 5, preventing undesired nucleophilic reactions under basic conditions. This contrasts with methoxy groups, which are acid-labile .
  • Electrophilic Substitution : Methyl-substituted derivatives (e.g., 5-Methyl-1H-indol-6-ol) undergo electrophilic substitutions at the indole ring, while TMS-protected analogs exhibit reduced reactivity due to steric hindrance .

Biological Activity :

  • Hydroxyl groups in 5-Methyl-1H-indol-6-ol and 1H-indol-5-ol are critical for antioxidant activity, as seen in ischemia treatment studies . The TMS group in this compound may alter bioavailability but could improve metabolic stability.

Synthetic Accessibility :

  • Silylation requires specialized reagents (e.g., TMSCl, TEBAC) and anhydrous conditions , whereas methyl or methoxy groups are introduced via simpler alkylation/etherification .

Research Findings and Data

NMR Spectral Signatures

  • This compound : TMS protons appear as a singlet at δ 0.30 ppm (9H), while aromatic protons resonate between δ 6.6–8.1 ppm .
  • 5-Methyl-1H-indol-6-ol : Methyl protons at δ 2.23 ppm (s, 3H); NH/OH signals at δ 10–12 ppm .

Thermal Stability

  • TMS derivatives (e.g., Tosil-6-((trimethylsilyl)ethynyl)-1H-indol) exhibit melting points ~120–127°C, higher than non-silylated analogs due to increased molecular weight .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.